3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
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Overview
Description
“3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C17H19NO3 . It has a molecular weight of 285.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. This ring is substituted with a 4-ethoxyphenyl group and a prop-2-enoic acid group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.34 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available from the current information.Scientific Research Applications
Structural Investigation and Spectroscopy
A study conducted by Venkatesan et al. (2016) characterized a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The research highlighted the compound's crystal structure, stabilized by intramolecular and intermolecular interactions. Vibrational modes and UV–Vis spectra were also investigated, showing ligand-to-ligand charge transfer contributing to absorbance (Venkatesan et al., 2016).
Antimicrobial Activity
Another study by Rauf and Parveen (2005) on fatty alkenoates described the esterification of undec-10-enoic acid with related compounds, leading to the synthesis of esters with demonstrated antimicrobial activity. This research suggests potential applications of similar compounds in developing antimicrobial agents (Rauf & Parveen, 2005).
Analgesic Activity Potential
Danchev et al. (2006) synthesized pyrrole derivatives, including a compound similar in structure to the one , and evaluated them for analgesic activity. The study found significant dose-dependent analgesic effects, suggesting the potential of such compounds in developing new analgesic agents (Danchev et al., 2006).
Spectroelectrochemical Characterisation
Almeida et al. (2017) explored a pyrrole derivative for its electrochromic properties, indicating the compound's applications in developing pH sensors and other electrochromic devices. This study highlights the versatility of pyrrole derivatives in various scientific applications (Almeida et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-16-8-6-15(7-9-16)18-12(2)11-14(13(18)3)5-10-17(19)20/h5-11H,4H2,1-3H3,(H,19,20)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUEOBCYLTGJM-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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